(2-Aminoethyl)(benzyloxy)amine, with the chemical formula CHNO and a molecular weight of 166.22 g/mol, is a compound that features an aminoethyl group attached to a benzyloxy moiety. This compound is classified under organic compounds, specifically as a substituted amine and benzyloxy derivative. It has been studied for its potential applications in medicinal chemistry, particularly in the development of antiparasitic agents targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) .
The synthesis of (2-aminoethyl)(benzyloxy)amine can be achieved through several methods, primarily involving reductive amination and alkylation techniques. One effective synthetic route begins with the alkylation of 4-nitrophenol using benzyl bromide or other alkyl halides, followed by a reduction step to convert the nitro group to an amine. This is often performed using zinc/copper pairs in aqueous ammonium chloride to avoid dehalogenation when halogens are present on the aromatic ring .
The molecular structure of (2-aminoethyl)(benzyloxy)amine can be depicted as follows:
Where "Ph" represents the phenyl group from the benzyloxy moiety. The presence of both an amino group and an ether linkage contributes to its unique chemical properties.
(2-Aminoethyl)(benzyloxy)amine participates in several types of chemical reactions typical of amines:
The mechanism of action for (2-aminoethyl)(benzyloxy)amine, particularly in its role as an antiparasitic agent, involves its interaction with biological targets within Trypanosoma brucei. The compound's structure allows it to penetrate cellular membranes and inhibit critical enzymatic pathways necessary for parasite survival.
The physical and chemical properties of (2-aminoethyl)(benzyloxy)amine are crucial for understanding its behavior in biological systems:
(2-Aminoethyl)(benzyloxy)amine has significant applications in scientific research, particularly in pharmacology:
Reductive amination represents a cornerstone methodology for constructing the ethylene-linked amine scaffold central to (2-aminoethyl)(benzyloxy)amine (C₉H₁₄N₂O, MW 166.22 g/mol). This approach leverages the reaction between primary amines and carbonyl compounds (typically aldehydes or ketones) followed by reduction, enabling precise control over the amine linkage geometry and substitution patterns essential for medicinal chemistry optimization [5]. The reaction typically employs sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at room temperature, achieving moderate to high yields (65-85%) while preserving acid-labile functional groups [6]. Alternative reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane, which demonstrates superior chemoselectivity for imine reduction in complex molecular settings .
Recent innovations have focused on catalyst optimization to enhance efficiency and stereoselectivity. Palladium nanoparticles immobilized on amino-functionalized silica (Pd/NH₂-SiO₂) facilitate reductive amination under mild conditions (25°C, 2 bar H₂), achieving complete conversion within 4 hours with exceptional functional group tolerance [1]. This methodology proves particularly valuable when synthesizing analogs bearing electron-deficient aromatic rings or heterocyclic substituents prone to reduction under traditional conditions. The ethylene bridge length critically influences biological activity; systematic variation through reductive amination with homologous aldehydes (acetaldehyde, propionaldehyde, butyraldehyde) established that the two-carbon spacer (n=2) optimizes target engagement in CD73 inhibitors (Ki = 0.436 nM for 4-iodo derivative) while maintaining favorable physicochemical properties [6].
Table 1: Impact of Reductive Amination Parameters on Yield and Selectivity
Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
NaBH₃CN | MeOH | 25 | 12 | 78 | Mild conditions, pH control |
NaBH(OAc)₃ | CH₂Cl₂ | 25 | 8 | 85 | Excellent chemoselectivity |
Pd/NH₂-SiO₂ (2 mol%) | EtOH/H₂O (9:1) | 25 (2 bar H₂) | 4 | 92 | No hydride byproducts |
Zn(BH₄)₂ | THF | 0→25 | 6 | 81 | Tolerates esters, nitriles |
The benzyloxy moiety serves both as a key pharmacophore and protective handle in (2-aminoethyl)(benzyloxy)amine derivatives. Its introduction predominantly occurs through nucleophilic displacement of benzyl halides by hydroxylamine precursors. Optimization studies reveal benzyl bromide derivatives exhibit 40% faster reaction kinetics compared to chlorides in dimethylformamide (DMF) at 30°C, achieving 78% conversion within 24 hours versus 48 hours for chlorides [1] [8]. Base selection critically influences efficiency: sodium hydride (NaH) in tetrahydrofuran (THF) achieves 52% conversion to N-benzylated products, significantly outperforming potassium carbonate (31%) and cesium carbonate (<10%) due to complete amine deprotonation .
The biocatalytic approach utilizing transacylase CapW offers a green alternative for benzyloxyamine conjugation. CapW efficiently couples O-benzylhydroxylamine to carboxylic acid precursors under aqueous conditions (pH 7.5, 25°C), demonstrating 2-fold higher specific activity (142 nmol·min⁻¹·mg⁻¹) compared to its natural substrate L-ACL (68 nmol·min⁻¹·mg⁻¹) [8]. This enzymatic method exhibits exceptional functional group tolerance, accommodating azide-, alkyne-, and halogen-bearing substrates essential for "click chemistry" applications in probe development. For acid-sensitive compounds, protective group strategies employ phthalimide (deprotected by hydrazinolysis) or tert-butoxycarbonyl (Boc, cleaved by TFA), with Boc demonstrating superior compatibility (94% recovery) in multistep syntheses of CD73 inhibitors bearing phosphonodepsipeptide linkages [6] [9].
Table 2: Benzyloxy Group Introduction Methodologies Comparative Analysis
Method | Reagent/Catalyst | Solvent | Conversion (%) | Reaction Time | Key Applications |
---|---|---|---|---|---|
SN₂ Alkylation | BnBr, NaH | DMF | 78 | 24 h | Small-scale synthesis |
Biocatalytic Coupling | CapW transacylase | H₂O (pH 7.5) | 92 | 2 h | Green chemistry, probes |
Mitsunobu Reaction | PPh₃, DIAD | THF | 85 | 12 h | Stereoselective O-alkylation |
Phase-Transfer Catalysis | BnCl, TBAB, NaOH | CH₂Cl₂/H₂O | 65 | 8 h | Large-scale production |
Parallel synthesis techniques enable rapid diversification of the (2-aminoethyl)(benzyloxy)amine scaffold, accelerating structure-activity relationship (SAR) studies in medicinal chemistry. Automated solution-phase platforms leverage the nucleophilicity of the primary amine for simultaneous derivatization across 96-well plates. Key reactions include acylation with carboxylic acids activated by HATU/DIPEA (DMF, 25°C, 2h, >85% purity), sulfonylation with arylsulfonyl chlorides (pyridine, 0→25°C, 12h), and reductive amination with aldehydes using polymer-bound cyanoborohydride (MeOH, 24h) [5] [6]. This approach generated 48 analogs in the CD73 inhibitor program, identifying the 4-iodobenzyloxy derivative (Ki = 0.436 nM) as 24-fold more potent than the parent compound [6].
Solid-phase strategies employ Rink amide resin, where the amine functionality anchors the molecule via acid-labile linkage. Sequential operations involve Fmoc-deprotection (piperidine/DMF), acylation, and finally cleavage with TFA/H₂O (95:5) to liberate products. This method facilitates incorporation of non-natural amino acids and constrained building blocks, exemplified by the synthesis of methanocarba analogs exploring ribose conformational effects on CD73 inhibition [6]. Functionalized congeners incorporate click chemistry handles (azide, alkyne) at the amine terminus via alkylation with 4-(bromomethyl)benzoyl azide or propargyl bromide. Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates for antibody-drug conjugates (ADCs) and PROTACs targeting parasitic enzymes [8].
Table 3: High-Throughput Strategies for Analog Library Development
Strategy | Chemical Transformation | Building Blocks | Library Size | Key Screening Hit |
---|---|---|---|---|
Solution-Phase Acylation | Carboxylic acids + HATU/DIPEA | 32 acids | 32 | 4-Iodobenzyloxy (Ki=0.436 nM) |
Solid-Phase Diversification | Fmoc-AA-OH + PyBOP/NMM | 18 amino acids | 18 | β-Alanine conjugate (IC₅₀=62 nM) |
Click Chemistry Modules | Azide/Alkyne + CuSO₄/sodium ascorbate | 12 azides | 24 | Triazole-PEG-biotin probe |
Reductive Amination | Aldehydes + NaBH(OAc)₃ | 15 aldehydes | 15 | 3-Pyridyl analog (EC₅₀=85 nM) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0